molecular formula C19H22N2OS B14381349 10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL CAS No. 89907-42-6

10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL

Cat. No.: B14381349
CAS No.: 89907-42-6
M. Wt: 326.5 g/mol
InChI Key: NKTFCQQTFZFARJ-UHFFFAOYSA-N
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Description

10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a phenothiazine core with a piperidine substituent, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of phenothiazine with a piperidine derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenothiazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an aprotic solvent.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Alkylated or acylated phenothiazine derivatives.

Scientific Research Applications

10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process. It also interacts with neurotransmitter receptors in the brain, modulating their activity. These interactions lead to its observed pharmacological effects, such as antipsychotic activity.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Used as an antihistamine and antiemetic.

    Thioridazine: Known for its antipsychotic effects.

Uniqueness

10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other phenothiazine derivatives, this compound has a piperidine substituent that enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

89907-42-6

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

IUPAC Name

10-[(1-methylpiperidin-3-yl)methyl]phenothiazin-1-ol

InChI

InChI=1S/C19H22N2OS/c1-20-11-5-6-14(12-20)13-21-15-7-2-3-9-17(15)23-18-10-4-8-16(22)19(18)21/h2-4,7-10,14,22H,5-6,11-13H2,1H3

InChI Key

NKTFCQQTFZFARJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC(=C42)O

Origin of Product

United States

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